![molecular formula C23H21ClN4O4 B2675322 N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941876-45-5](/img/no-structure.png)

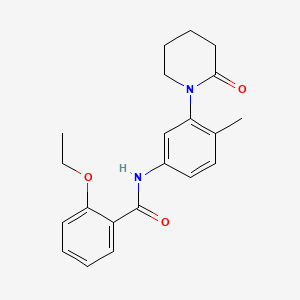

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

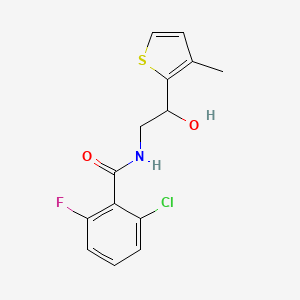

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H21ClN4O4 and its molecular weight is 452.9. The purity is usually 95%.

BenchChem offers high-quality N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chloroacetamide Herbicides and Metabolism

Research on chloroacetamide herbicides like acetochlor and butachlor has explored their metabolism in human and rat liver microsomes, highlighting the complex metabolic pathways that may lead to the formation of carcinogenic compounds. This work underscores the importance of understanding the metabolic fate of chloroacetamides in biological systems, which could inform the safety and design of new compounds for agricultural or therapeutic uses (Coleman et al., 2000).

Coordination Complexes and Antioxidant Activity

The study of pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes, revealing their significant antioxidant activity. Such investigations highlight the potential for designing metal-organic frameworks or complexes with specific biological activities, including antioxidative properties, which could be relevant for the development of novel therapeutic agents or materials (Chkirate et al., 2019).

Synthesis and Anti-inflammatory Activity

The synthesis of N-(3-chloro-4-fluorophenyl)-2-thioxothiazolidin derivatives showcases the exploration of chloroacetamide-based compounds for their potential anti-inflammatory activities. Such studies are crucial for identifying new therapeutic agents that could be used to treat inflammation-related disorders (Sunder et al., 2013).

Nonlinear Optical Properties

Investigations into the nonlinear optical properties of crystalline acetamides, including those with chlorophenyl and pyrazinyl groups, indicate the potential of such compounds for applications in photonic devices, optical switches, and modulators. This research area opens avenues for the use of chloroacetamide derivatives in the development of materials with specialized optical characteristics (Castro et al., 2017).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves the reaction of 3-chloro-4-methoxyaniline with ethyl 2-(4-ethoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrazino[1,5-a]pyrazine-5-carboxylate in the presence of a coupling agent, followed by the addition of acetic anhydride and a base to form the final product.", "Starting Materials": [ "3-chloro-4-methoxyaniline", "ethyl 2-(4-ethoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrazino[1,5-a]pyrazine-5-carboxylate", "coupling agent", "acetic anhydride", "base" ], "Reaction": [ "Step 1: React 3-chloro-4-methoxyaniline with ethyl 2-(4-ethoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrazino[1,5-a]pyrazine-5-carboxylate in the presence of a coupling agent (such as N,N'-dicyclohexylcarbodiimide or N,N'-diisopropylcarbodiimide) to form the intermediate product.", "Step 2: Add acetic anhydride to the intermediate product and stir the mixture at room temperature for several hours.", "Step 3: Add a base (such as sodium bicarbonate or potassium carbonate) to the reaction mixture to neutralize the acetic acid formed during the reaction.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |

Número CAS |

941876-45-5 |

Nombre del producto |

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide |

Fórmula molecular |

C23H21ClN4O4 |

Peso molecular |

452.9 |

Nombre IUPAC |

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |

InChI |

InChI=1S/C23H21ClN4O4/c1-3-32-17-7-4-15(5-8-17)19-13-20-23(30)27(10-11-28(20)26-19)14-22(29)25-16-6-9-21(31-2)18(24)12-16/h4-13H,3,14H2,1-2H3,(H,25,29) |

Clave InChI |

SZBQWTPLUICFED-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)OC)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2675244.png)

![8-(2,5-Dimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2675245.png)

![1-(4-Bromo-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2675246.png)

![tert-Butyl (2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate](/img/structure/B2675253.png)

![ethyl 3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]propanoate](/img/structure/B2675257.png)

![3-(((2-Methoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2675260.png)

![4-(2-((6,8-Dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2675262.png)